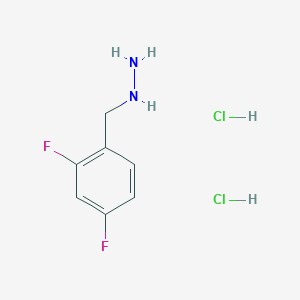

(2,4-Difluorobenzyl)hydrazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2. It is a derivative of hydrazine, where the hydrazine group is bonded to a 2,4-difluorobenzyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,4-Difluorbenzyl)hydrazin-dihydrochlorid beinhaltet typischerweise die Reaktion von 2,4-Difluorbenzylchlorid mit Hydrazinhydrat. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und erfolgt in der Regel bei einer kontrollierten Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Das resultierende Produkt wird dann gereinigt und in seine Dihydrochloridsalzform umgewandelt .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von (2,4-Difluorbenzyl)hydrazin-dihydrochlorid einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Massenchemikalien und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um sicherzustellen, dass es die geforderten Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

(2,4-Difluorbenzyl)hydrazin-dihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Azide oder andere oxidierte Derivate zu bilden.

Reduktion: Sie kann reduziert werden, um einfachere Hydrazinderivate zu bilden.

Substitution: Die Benzylgruppe kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der benzylischen Position.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Natriumazid oder andere Halogenide können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Aziden führen, während Substitutionsreaktionen verschiedene substituierte Benzylderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

(2,4-Difluorbenzyl)hydrazin-dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet

Wirkmechanismus

Der Wirkmechanismus von (2,4-Difluorbenzyl)hydrazin-dihydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydrazingruppe kann kovalente Bindungen mit verschiedenen Biomolekülen bilden, was zu Veränderungen in ihrer Funktion führt. Die 2,4-Difluorbenzyl-Gruppe erhöht die Stabilität und Reaktivität der Verbindung, was sie zu einem wertvollen Werkzeug in der chemischen Biologie und medizinischen Chemie macht .

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Difluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or other halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

(2,4-Difluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2,4-Difluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. The 2,4-difluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2,4-Difluorbenzyl)hydrazin-hydrochlorid

- (2,4-Difluorphenyl)hydrazin-hydrochlorid

- (2,4-Difluorbenzyl)amin-hydrochlorid

Einzigartigkeit

(2,4-Difluorbenzyl)hydrazin-dihydrochlorid ist aufgrund seines spezifischen Substitutionsschemas an der Benzylgruppe einzigartig, das ihm einzigartige chemische und physikalische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind .

Eigenschaften

Molekularformel |

C7H10Cl2F2N2 |

|---|---|

Molekulargewicht |

231.07 g/mol |

IUPAC-Name |

(2,4-difluorophenyl)methylhydrazine;dihydrochloride |

InChI |

InChI=1S/C7H8F2N2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H |

InChI-Schlüssel |

PZVWKNCWGMZCBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)CNN.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.